N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride
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Description
N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C25H27ClN4O5S and its molecular weight is 531.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized various derivatives related to N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride to evaluate their biological activities. One study focused on the synthesis of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, investigating their anticonvulsant activities. The most active compound exhibited significant anticonvulsant activity and emerged as an effective compound with a high median dose tolerance in animal models. This suggests potential therapeutic applications in epilepsy treatment (Nath et al., 2021).
Molecular Docking and Anti-Inflammatory Activity
Another study synthesized a series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives and evaluated them for anti-inflammatory activity using both in vitro and in vivo models. The compounds showed promising anti-inflammatory activity, and docking studies were performed to understand their binding affinity towards human serum albumin (HSA), highlighting their potential as anti-inflammatory agents (Nikalje et al., 2015).
Electrophysiological Activity and Class III Agents
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides revealed compounds with potency in in vitro Purkinje fiber assays comparable to known class III agents, indicating potential for cardiac electrophysiological activity. This suggests possible applications in treating cardiac arrhythmias (Morgan et al., 1990).
Antiallergy Agents
A study on N-(4-substituted-thiazolyl)oxamic acid derivatives demonstrated significant antiallergy activity in rat models, indicating potential use in developing new antiallergy medications. The study highlighted the importance of hydrolysis of the oxamates to enhance activities and the minimal impact of phenyl ring substitution on activity (Hargrave et al., 1983).
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S.ClH/c1-3-27(4-2)9-10-28(22(30)15-29-23(31)16-7-5-6-8-17(16)24(29)32)25-26-18-13-19-20(14-21(18)35-25)34-12-11-33-19;/h5-8,13-14H,3-4,9-12,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSASEDENUYGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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